4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride
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Overview
Description
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a fluorene backbone substituted with chloromethyl, ethyl, and disulfonyl dichloride groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride typically involves multi-step organic reactions. One common method includes the chloromethylation of a fluorene derivative, followed by sulfonation and chlorination steps. The reaction conditions often require the use of catalysts such as dibenzoyl peroxide and solvents like dichloromethane. The process may involve heating and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding alcohols or thiols.
Addition Reactions: The double bonds in the fluorene backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted fluorene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function . The sulfonyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple chlorinated solvent with similar reactivity but different applications.
Benzyl Chloride: Another chloromethyl compound used in organic synthesis with distinct properties.
Xylylene Dichloride: A compound with similar chloromethyl groups but different structural features and applications.
Uniqueness
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride is unique due to its combination of functional groups and the fluorene backbone, which imparts specific reactivity and applications not found in simpler chloromethyl compounds. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
63382-53-6 |
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Molecular Formula |
C16H11Cl3O5S2 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
4-(chloromethyl)-1-ethyl-9-oxofluorene-2,3-disulfonyl chloride |
InChI |
InChI=1S/C16H11Cl3O5S2/c1-2-8-13-12(9-5-3-4-6-10(9)14(13)20)11(7-17)16(26(19,23)24)15(8)25(18,21)22/h3-6H,2,7H2,1H3 |
InChI Key |
YXCPUIPVLOIWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C(=C1S(=O)(=O)Cl)S(=O)(=O)Cl)CCl)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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